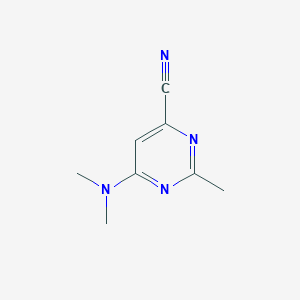
4-Cyano-6-(diméthylamino)-2-méthylpyrimidine
Vue d'ensemble
Description
The compound “6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the search results .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. Unfortunately, the search results do not provide a specific synthesis pathway for "6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile" .Chemical Reactions Analysis
The chemical reactions involving “6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. Unfortunately, the search results do not provide specific physical and chemical properties for "6-(Dimethylamino)-2-methylpyrimidine-4-carbonitrile" .Applications De Recherche Scientifique
Il semble qu’il existe peu d’informations directes disponibles sur le « 4-Cyano-6-(diméthylamino)-2-méthylpyrimidine ». Cependant, en se basant sur les propriétés et les applications de composés similaires, on peut déduire des applications potentielles de recherche scientifique pour ce composé chimique. Voici six applications déduites, chacune avec une section détaillée :
Synthèse de polymères
Les composés avec des groupes diméthylamino sont souvent utilisés dans la synthèse de polymères. Par exemple, ils peuvent être impliqués dans la préparation de copolymères de chitosane à double réponse au pH et à la température, qui ont des applications dans les systèmes de délivrance de médicaments en raison de leur nature sensible aux stimuli .
Recherche photophysique
Des composés similaires présentent des propriétés photophysiques intéressantes telles que des coefficients d’absorption molaire élevés et une absorption électronique réglable, qui sont précieux dans l’étude des interactions lumière-matière et pourraient être appliqués dans le développement de nouveaux matériaux photoniques .
Technologie térahertz
Des composés liés à la diméthylamino ont été étudiés pour leurs propriétés de réfraction et d’absorption dans la gamme térahertz, ce qui est utile pour la génération et l’imagerie d’ondes THz .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(dimethylamino)-2-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-10-7(5-9)4-8(11-6)12(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCBJXUNDIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1642329.png)




